

Butamisol Hydrochloride: A Technical Overview of Solubility and Stability

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Compound of Interest

Compound Name: Butamisol

Cat. No.: B1214894

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information regarding the solubility and stability of **butamisol** hydrochloride. It is important to note that specific quantitative solubility and stability data for **butamisol** hydrochloride is not readily available in publicly accessible literature. Therefore, this guide synthesizes the existing general information and provides standardized methodologies for the assessment of these critical parameters, in line with established pharmaceutical industry practices and regulatory guidelines.

Introduction to Butamisol Hydrochloride

Butamisol hydrochloride is an anthelmintic agent belonging to the imidazothiazole class of compounds. It is primarily used in veterinary medicine to treat infections caused by hookworms and whipworms. The hydrochloride salt of **butamisol** enhances its solubility and suitability for pharmaceutical formulations. Understanding the solubility and stability profile of **butamisol** hydrochloride is paramount for the development of safe, effective, and stable dosage forms.

Chemical and Physical Properties:

Property	Value
Chemical Formula	C ₁₅ H ₂₀ ClN ₃ OS
Molecular Weight	325.86 g/mol
Appearance	Solid powder
Storage (Short-term)	0 - 4 °C (days to weeks)[1]
Storage (Long-term)	-20 °C (months to years)[1]

Solubility Profile

Specific quantitative solubility data for **butamisole** hydrochloride in various solvents is not extensively documented in public literature. However, as a hydrochloride salt, it is expected to exhibit aqueous solubility. A general protocol for determining the equilibrium solubility of a drug substance like **butamisole** hydrochloride is provided below.

General Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of **butamisole** hydrochloride in various solvents at a controlled temperature.

Materials:

- **Butamisole** hydrochloride powder
- Selected solvents (e.g., purified water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, propylene glycol)
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator with temperature control

- Centrifuge
- Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

- Add an excess amount of **butamisol** hydrochloride powder to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
- Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow equilibrium to be reached.
- After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed to separate the solid phase from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of **butamisol** hydrochloride in the diluted sample using a validated analytical method.
- Calculate the solubility in mg/mL or g/L.

Stability Profile

Butamisol hydrochloride is reported to be stable for several weeks under normal shipping conditions. For laboratory storage, it is recommended to keep it in a dry, dark environment at 0 - 4 °C for short-term use and at -20 °C for long-term storage^[1].

General Experimental Protocol for Stability-Indicating Studies

For a comprehensive understanding of the stability of **butamisole** hydrochloride, forced degradation studies and long-term stability studies under various conditions are necessary. The following is a general protocol based on the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the stability of **butamisole** hydrochloride under various stress conditions and establish its degradation profile.

Materials:

- **Butamisole** hydrochloride powder
- Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂)
- Controlled temperature and humidity chambers
- Photostability chamber
- Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Forced Degradation Studies:

- Acid Hydrolysis: Dissolve **butamisole** hydrochloride in 0.1 N HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.
- Base Hydrolysis: Dissolve **butamisole** hydrochloride in 0.1 N NaOH and heat at a specified temperature for a defined period.
- Oxidative Degradation: Treat a solution of **butamisole** hydrochloride with 3% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose the solid powder to dry heat (e.g., 80 °C).
- Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

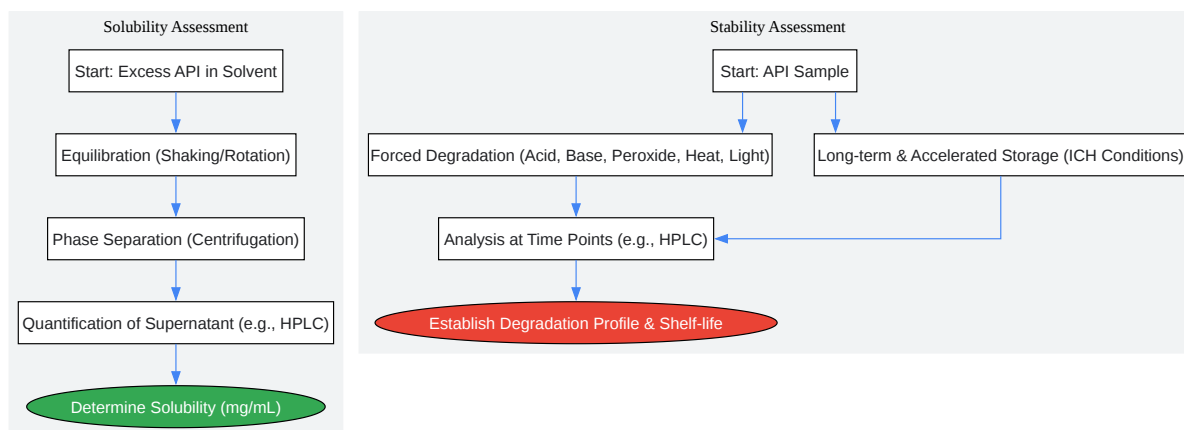
For each condition, samples should be analyzed at various time points to determine the extent of degradation and to identify any degradation products.

Long-Term Stability Studies:

- Store samples of **butamisole** hydrochloride under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) storage conditions.
- Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
- Monitor for changes in physical appearance, assay, and degradation products.

Visualizations

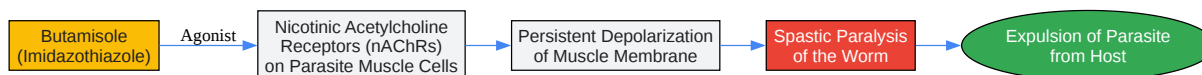
Conceptual Workflow for Solubility and Stability Assessment



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Caption: Conceptual workflow for determining the solubility and stability of a drug substance.

General Mechanism of Action for Imidazothiazole Anthelmintics



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Caption: General mechanism of action of imidazothiazole anthelmintics like **butamisol**.

Conclusion

While specific quantitative data for **butamisole** hydrochloride's solubility and stability are not widely published, this guide provides a framework for researchers and drug development professionals to approach the characterization of these critical attributes. The provided general experimental protocols for solubility and stability testing are based on standard industry practices and regulatory expectations. A thorough investigation following these or similar methodologies is essential for the successful formulation development of **butamisole** hydrochloride. The mechanism of action, typical for imidazothiazoles, involves the induction of spastic paralysis in susceptible parasites, leading to their expulsion from the host. Further research to generate and publish specific data on **butamisole** hydrochloride would be of significant value to the scientific and pharmaceutical communities.

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References

- 1. Ich guideline for stability testing | PPTX [slideshare.net]
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